molecular formula C9F10 B1305831 Perfluoro(allylbenzene) CAS No. 67899-41-6

Perfluoro(allylbenzene)

Cat. No.: B1305831
CAS No.: 67899-41-6
M. Wt: 298.08 g/mol
InChI Key: WRHBYJDZKRNITP-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Structures in Chemical Sciences

The replacement of hydrogen atoms with fluorine atoms in an organic molecule dramatically alters its physical and chemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the enhanced thermal stability and chemical resistance observed in many organofluorine compounds. mdpi.comresearchgate.net

Perfluorinated systems often exhibit reactivity that is contrary to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms can create electron-deficient carbon centers, influencing the molecule's susceptibility to nucleophilic attack. mdpi.com For instance, perfluoroarenes can undergo nucleophilic aromatic substitution, a reaction that is less common in their hydrocarbon analogues. mdpi.com The reactivity of these systems can also be harnessed in metal-catalyzed reactions, where the C-F bond can be selectively activated. rsc.org This unique reactivity allows for the synthesis of complex fluorinated molecules that are of interest in materials science and pharmaceuticals. mdpi.com

The interactions between perfluorinated molecules are a subject of ongoing study. While both perfluorocarbons and hydrocarbons are nonpolar, they are often immiscible, leading to the formation of separate "fluorous" and organic phases. msu.edu This behavior is attributed to weak van der Waals forces and specific interactions between fluorine atoms. msu.edu Theoretical analyses suggest that electron correlation and dispersion forces among the fluorine atoms are key to the mutual attraction of perfluorinated molecules. msu.edu Furthermore, dynamic interactions, such as transient dipoles and quadrupoles arising from vibrational motion, can contribute to these attractive forces. msu.edu The electron-withdrawing effect of fluorine can also influence the hydrogen-bonding capabilities of nearby functional groups, impacting how these molecules interact with others. nih.govacs.org

The Distinctive Position of Perfluoro(allylbenzene) in Organofluorine Chemistry

Perfluoro(allylbenzene) stands out in the field of organofluorine chemistry due to its unique combination of a fully fluorinated aromatic ring and a reactive allyl group.

Perfluoro(allylbenzene) possesses the chemical formula C₉F₁₀ and a molecular weight of 298.08 g/mol . smolecule.com Its structure consists of a pentafluorophenyl group attached to a pentafluoropropenyl group. chemical-suppliers.eu The presence of both an aromatic system and an allylic double bond, both fully fluorinated, allows for a range of chemical transformations. smolecule.com The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic attack, while the allyl group can participate in reactions such as additions and allylic functionalization. smolecule.comworldscientific.com This dual reactivity makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 67899-41-6
Molecular Formula C₉F₁₀
Molecular Weight 298.08 g/mol
Density 1.708 g/mL at 20 °C
Boiling Point 136 - 138 °C
Melting Point -38 °C

This table presents key physical and chemical properties of Perfluoro(allylbenzene). chemical-suppliers.euthermofisher.com

The investigation into perfluoro(allylbenzene) is driven by its potential applications as an intermediate in the synthesis of more complex molecules. smolecule.comfishersci.ie Its unique structure allows for the introduction of perfluorinated moieties into a variety of chemical architectures, which is of interest for creating new materials with enhanced thermal and chemical stability. smolecule.com Research has explored its use in allylic oxidation reactions and as a precursor for other perfluoro compounds. smolecule.com Furthermore, its structure makes it a valuable model for studying the fundamental reactivity and intermolecular interactions of complex perfluorinated systems. smolecule.comworldscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBYJDZKRNITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379760
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67899-41-6
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pentafluorophenyl)pentafluoro-1-propene
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Synthetic Methodologies and Precursor Chemistry of Perfluoro Allylbenzene and Its Derivatives

Established Synthetic Routes to Perfluoro(allylbenzene)

Established synthetic pathways to perfluoro(allylbenzene) are broadly categorized into two main approaches: palladium-catalyzed reactions that form a carbon-carbon bond between a perfluorinated aryl precursor and an allyl moiety, and nucleophilic displacement reactions where an allyl-containing nucleophile replaces a halogen on the perfluorinated ring.

Palladium-Catalyzed Coupling Reactions in Perfluorinated Aryl Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds in organic synthesis and have been adapted for the challenging chemistry of perfluorinated organic compounds. mdpi.com These methods are instrumental in attaching an allyl group to a perfluorinated benzene ring, typically starting from a perfluorinated aryl halide. The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org

The Mizoroki-Heck reaction, a powerful tool for creating multisubstituted alkenes, is a key method for introducing an allyl group onto a perfluorinated aromatic system. smolecule.comnih.gov This reaction typically couples perfluorinated aryl halides with allylic compounds. smolecule.com The catalytic cycle of the Heck reaction involves several key steps libretexts.org:

Oxidative Addition : The active Pd(0) catalyst reacts with the perfluorinated aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.orgnih.gov

Migratory Insertion : The alkene (in this case, an allyl compound) coordinates to the palladium complex and then inserts into the palladium-aryl bond. libretexts.orgnih.govnih.gov

β-Hydride Elimination : This step is crucial as it forms the final product and regenerates a palladium hydride species. The regioselectivity of this step can influence the final product structure. nih.gov

Reductive Elimination : The palladium catalyst is regenerated to its Pd(0) state, allowing the catalytic cycle to continue. nih.gov

The general scheme for a Heck-type reaction is the palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org

The choice of ligand coordinated to the palladium center has a profound impact on the catalyst's activity and selectivity in cross-coupling reactions. liv.ac.uk Ligands are crucial for promoting C-H cleavage, which is often the rate-limiting and selectivity-determining step in Pd(II)-catalyzed reactions. nih.gov

Key observations regarding ligand effects include:

Electron-Donating Ligands : Phosphine ligands that are more electron-donating, such as tricyclohexylphosphine (PCy3), tend to enhance reaction rates compared to less donating ligands like triphenylphosphine (PPh3). liv.ac.uk The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, which lowers the activation energy for the initial oxidative addition step. nih.gov

Steric Bulk : Sterically demanding ligands can facilitate the reductive elimination step and promote the formation of the catalytically active 1:1 Pd(0):ligand complex. nih.gov

Ligand Classes : While bisphosphine-ligated Pd complexes often require strong bases, monophosphine-ligated complexes can operate with weaker bases. nih.gov The use of specific ligands like AdBippyPhos has been shown to be effective in the synthesis of fluorinated anilines. nih.govacs.org

The following table summarizes the effect of different phosphine ligands on the conversion rate in a representative palladium-catalyzed allylic alkylation.

LigandElectron PropertyConversion Rate
PCy3Electron-DonatingFast
PPh3NeutralModerate
P(OPh)3Electron-AcceptingVery Low
This table illustrates the general trend that more electron-donating phosphines enhance reaction rates in palladium-catalyzed processes. liv.ac.uk

Controlling regioselectivity—the specific position on the aromatic ring where the allyl group attaches—is a significant challenge in palladium-catalyzed reactions. nih.govnih.gov The inherent reactivity of different C-H or C-halogen bonds in a molecule can lead to a mixture of products. rsc.org

Several factors influence the regioselectivity of these reactions:

Ligand Control : The structure of the ligand can direct the catalyst to a specific position. The use of PAd2nBu as a ligand, for example, has been shown to enable highly regioselective heteroannulation reactions. nih.govnih.gov

Steric Hindrance : Functionalization often occurs at the less sterically hindered position on the aryl ring. figshare.com

Reactants and Conditions : The choice of reactants, catalysts, and reaction conditions all play a role in determining which C-H bond is activated and functionalized. rsc.org

Recent advancements have allowed for better control, making it possible to target specific positions that were previously inaccessible. rsc.org Data-driven strategies, including the development of linear regression models using ligand parameters, are being employed to predict and control regioselectivity. nih.govnih.gov

Nucleophilic Displacement in Halogenated Perfluorinated Compounds

An alternative to palladium-catalyzed methods is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach is particularly effective for polyfluoroarenes due to the high electronegativity of fluorine atoms, which makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. nih.gov The reaction proceeds without the need for a transition-metal catalyst. nih.gov

In this method, a nucleophile attacks the perfluorinated ring, leading to the displacement of a leaving group, typically a fluoride or other halide anion. nih.gov This strategy has been successfully used to synthesize various functionalized polyfluoroarenes. beilstein-journals.org

To synthesize perfluoro(allylbenzene) via this route, a halogenated perfluorinated compound is treated with a nucleophile that contains an allyl group. smolecule.com The general reaction involves the attack of an allyl nucleophile, such as an allyl Grignard reagent (allyl-MgBr) or allyllithium, on a perfluorinated aromatic compound like hexafluorobenzene or bromopentafluorobenzene.

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles provides a useful analogy for the types of conditions that can be employed in SNAr reactions on highly fluorinated systems.

Table of Nucleophilic Aromatic Substitution Reactions

Nucleophile Base Solvent Temperature (°C) Time (h) Product Yield (%)
Methanol KOH Methanol 80 0.5 85
Ethanol KOH Ethanol 80 0.6 83
Phenol K2CO3 DMF 80 3 67
Phenylthiol K2CO3 DMF 90 3 46
Morpholine K2CO3 DMF 85 7 63
Piperidine K2CO3 DMF 85 3 51
Pyrrolidine K2CO3 DMF 85 2 67

Data from a study on the SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating typical conditions for nucleophilic substitution on activated fluoroaromatic rings. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Perfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic compounds, particularly those that are electron-deficient. In perfluorinated systems, the high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect, which significantly lowers the electron density of the aromatic ring. core.ac.uk This electronic characteristic makes perfluoroaromatic compounds exceptionally susceptible to attack by nucleophiles, a reactivity pattern that is difficult to achieve with standard hydrocarbon-based aromatic rings. core.ac.uk

The mechanism of SNAr in these systems proceeds through a two-step addition-elimination process. core.ac.uk In the first, typically rate-determining step, a nucleophile attacks the carbon atom of the C-F bond, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the aromaticity is restored by the elimination of a fluoride ion. core.ac.uk

This reactivity is widely exploited for the synthesis of substituted polyfluoroarenes. A range of nucleophiles, including alcohols, amines, and thiols, can be used to displace fluorine atoms, enabling the formation of C-O, C-N, and C-S bonds, respectively. nih.govbeilstein-journals.org For instance, the reaction of octafluorotoluene with phenothiazine in the presence of a mild base like potassium carbonate proceeds with high selectivity, substituting the fluorine atom at the para-position to the trifluoromethyl group. nih.gov This high regioselectivity is a common and synthetically useful feature in SNAr reactions of perfluorinated aromatics. While traditional SNAr reactions often require harsh conditions, newer methods are being developed; for example, cation radical-accelerated SNAr can be facilitated by organic photoredox catalysis under mild conditions, expanding the scope to include even unactivated fluoroarenes. nih.gov

Reagent SystemNucleophileProduct TypeReference
Polyfluoroarene, K₂CO₃, DMFPhenothiazine10-Arylphenothiazine nih.gov
Polyfluoroarene, KOH/AlcoholAlcohols (Methanol, Ethanol)Aryl ethers beilstein-journals.org
Polyfluoroarene, NaH/AlcoholHigher boiling point alcoholsAryl ethers beilstein-journals.org
Polyfluoroarene, K₂CO₃, DMFPhenol, Thiophenol, AminesAryl ethers, thioethers, anilines beilstein-journals.org

Advanced Precursor Synthesis for Perfluoro(allylbenzene) Analogs

Preparation of Functionalized Perfluorinated Aromatic Diols

The synthesis of functionalized perfluorinated aromatic diols is a critical step in creating advanced precursors for more complex molecules. These diols serve as versatile building blocks, often utilized in the synthesis of fluorinated ether-based polymers through subsequent nucleophilic aromatic substitution (NAS) reactions with other fluorinated linkers. mdpi.com

A primary method for preparing these diols involves a double nucleophilic aromatic substitution reaction on a readily available perfluorinated starting material, such as hexafluorobenzene. By treating the perfluoroaromatic compound with a strong oxygen-containing nucleophile, typically generated by deprotonating a diol or using hydroxide ions in a controlled manner, two fluorine atoms on the ring can be displaced. The reaction leverages the high susceptibility of the C-F bond in perfluoroarenes to nucleophilic attack. mdpi.com The formation of a bis-phenoxide, followed by nucleophilic attack on the fluorinated aromatic ring, results in the formation of extended ether (C-O-C) chains, which is the basis for creating these polymeric structures. mdpi.com The synthesis of simpler, non-polymeric diols can be achieved by carefully controlling stoichiometry and reaction conditions to favor the formation of the desired dihydroxy-functionalized perfluoroaromatic core.

Optimization of Iodination and Perfluoroalkylation Steps

The introduction of perfluoroalkyl chains onto aromatic systems is a key transformation in synthesizing analogs of perfluoro(allylbenzene). This is often achieved through a sequence involving the iodination of an aromatic precursor followed by a perfluoroalkylation reaction.

Iodination: The direct iodination of a highly electron-deficient perfluorinated aromatic ring is a challenging step. The strong deactivating effect of the existing fluorine atoms makes the ring resistant to standard electrophilic iodination conditions. Therefore, this step often requires specialized reagents or conversion of the perfluoroaryl compound into a more reactive intermediate, such as an organometallic species, prior to iodination.

Perfluoroalkylation: Once an aryl iodide is obtained, the perfluoroalkylation step can be performed. Perfluoroalkyl iodides (Rf-I) are common and effective sources for the perfluoroalkyl group. mdpi.comresearchgate.net These reactions frequently proceed via a radical mechanism. Optimization of this step involves careful selection of the radical initiation method.

Thermal/Chemical Initiation: Methods developed by Minisci and co-workers include the use of initiators like benzoyl peroxide or systems such as hydrogen peroxide with Fe(II) salts in DMSO, which generate perfluoroalkyl radicals from the corresponding perfluoroalkyl iodide. researchgate.net

Photocatalysis: Modern approaches utilize visible-light photoredox catalysis. mdpi.comsemanticscholar.org For example, a dual catalytic system involving ruthenium (Ru) and copper (Cu) can be used to efficiently generate a perfluoroalkyl radical from a perfluoroalkyl iodide, which is then coupled to the aromatic substrate. mdpi.comsemanticscholar.org

Optimization of these processes involves adjusting parameters such as the choice of catalyst, solvent, temperature, and the specific radical initiator to maximize the yield and selectivity of the desired perfluoroalkylated product. researchgate.net

Utility of Grignard Reagents and Boron Trifluoride Etherate in Synthesis

Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles and are fundamental in the formation of carbon-carbon bonds. In the context of perfluorinated systems, perfluoroaryl Grignard reagents can be prepared from the corresponding perfluoroaryl bromides or iodides. These organometallic intermediates can then be reacted with various electrophiles to build more complex molecular architectures. While their direct use in perfluoroalkylation can be complex, they are invaluable for constructing precursors. For example, they can be used to form boron "ate" complexes, which are intermediates in catalytic cross-coupling reactions for creating chiral organoboronic esters. nih.gov

Boron Trifluoride Etherate (BF₃·OEt₂): Boron trifluoride etherate is a versatile and widely used Lewis acid in organic synthesis. researchgate.netrsc.org Its utility stems from its ability to act as a potent catalyst in a variety of transformations by activating functional groups. researchgate.net In the synthesis of complex perfluorinated molecules, BF₃·OEt₂ can be employed in several ways:

Activation of Electrophiles: It can coordinate to electrophiles, making them more reactive towards nucleophiles.

Promotion of Cyclizations: It is highly effective in promoting intramolecular acylations and other cyclization reactions, often under microwave-assisted, solvent-free conditions. rsc.org

Cleavage of Ethers and Epoxides: Its strong Lewis acidity facilitates the cleavage of C-O bonds in ethers and epoxides, enabling further functionalization. researchgate.netresearchgate.net

The stability and reactivity of BF₃·OEt₂ at room temperature make it an essential reagent for constructing heterocyclic systems and other complex scaffolds relevant to the synthesis of perfluoro(allylbenzene) analogs. researchgate.net

Emerging Synthetic Strategies for Perfluoroalkylation

Light-Mediated Perfluoroalkylation of Aromatics

In recent years, light-mediated methods, particularly visible-light photoredox catalysis, have emerged as a powerful and mild strategy for the perfluoroalkylation of aromatic compounds. mdpi.comsemanticscholar.org These approaches offer significant advantages over traditional methods, including high functional group compatibility and the ability to proceed under mild, redox-neutral conditions. semanticscholar.orgnih.gov

The general mechanism involves the excitation of a photocatalyst by visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) with a perfluoroalkyl source, typically a perfluoroalkyl iodide (Rf-I). mdpi.comsemanticscholar.org This reduction generates a highly reactive perfluoroalkyl radical (•Rf). This electrophilic radical then adds to the aromatic ring of the substrate, and subsequent steps lead to the final perfluoroalkylated aromatic product.

Several distinct systems have been developed for this transformation:

Dual Catalysis: Systems combining a ruthenium-based photocatalyst with a copper co-catalyst have proven effective for the perfluoroalkylation of arylboronic acids using perfluoroalkyl iodides. mdpi.comsemanticscholar.org

Organic Dyes: Photocatalysts such as Eosin Y have been used in copper-mediated systems for the ortho-selective perfluoroalkylation of benzamides. mdpi.com

Metal-Free Protocols: An alternative metal-free approach utilizes bench-stable α-(perfluoroalkylsulfonyl)propiophenones as photocleavable reagents. nih.gov Upon irradiation with UV light, these reagents undergo homolysis to generate a perfluoroalkyl radical, a stabilized propiophenone radical, and sulfur dioxide. This method enables late-stage perfluoroalkylation of electron-rich aromatics under neutral conditions. nih.gov

Photocatalyst/SystemPerfluoroalkyl SourceAromatic SubstrateKey Features
[Ru(bpy)₃]Cl₂ / Cu CatalystPerfluoroalkyl IodidesArylboronic AcidsDual catalytic system for efficient coupling. mdpi.comsemanticscholar.org
Eosin Y / Cu CatalystPerfluoroalkyl IodidesBenzamidesVisible-light driven, ortho-selective. mdpi.com
fac-Ir(ppy)₃Perfluoroalkyl IodidesAniline DerivativesEfficient perfluoroalkylation at room temperature. mdpi.com
α-(perfluoroalkylsulfonyl)-propiophenones(Self)Electron-rich AromaticsMetal-free, redox-neutral, photocleavable reagent. nih.gov

These light-mediated strategies represent a significant advancement in the synthesis of perfluoroalkylated aromatics, providing milder and more versatile routes to these valuable compounds. nih.govcdnsciencepub.com

Bimolecular Nucleophilic Substitution with Perfluorinated Sulfinate Salts

The conceptual approach for the synthesis of perfluoro(allylbenzene) via this method involves the reaction of a suitable allyl halide with a perfluorinated sulfinate salt, such as sodium perfluorobenzenesulfinate. In theory, the sulfinate anion would act as a nucleophile, attacking the electrophilic carbon of the allyl halide in a classic SN2 mechanism. This would lead to the displacement of the halide leaving group and the formation of an intermediate allyl perfluorophenyl sulfone. Subsequent desulfonylation would then yield the target molecule, perfluoro(allylbenzene).

Despite the theoretical viability of this synthetic strategy, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the synthesis of perfluoro(allylbenzene) or its derivatives through the bimolecular nucleophilic substitution reaction with perfluorinated sulfinate salts. While research exists on nucleophilic aromatic substitution on perfluorinated rings and the use of sulfinate salts in various fluoroalkylation reactions, direct application of this methodology for the synthesis of perfluoro(allylbenzene) is not documented in available scholarly articles.

The lack of published research in this specific area prevents the inclusion of detailed research findings and data tables as requested. The challenges in this synthetic approach could be multifaceted, potentially including:

Nucleophilicity of the Sulfinate Salt: The highly electronegative fluorine atoms on the aromatic ring of the perfluorinated sulfinate salt may diminish the nucleophilicity of the sulfinate group, rendering it less reactive towards an allyl halide.

Reaction Kinetics: The kinetics of the SN2 reaction might be unfavorable, leading to low yields or requiring harsh reaction conditions that could promote side reactions.

Alternative Reaction Pathways: Perfluorinated sulfinate salts are also known to be precursors for perfluoroalkyl radicals under certain conditions. This could lead to competing radical-mediated reaction pathways, rather than the desired nucleophilic substitution.

Further experimental investigation would be necessary to determine the feasibility of this synthetic route and to characterize the reaction conditions, yields, and potential byproducts. Without such empirical data, a detailed discussion of research findings remains speculative.

Advanced Reaction Mechanisms and Kinetic Studies Involving Perfluoro Allylbenzene

Mechanistic Investigations of Allylic Functionalization

The allylic position of perfluoro(allylbenzene) is a key site for chemical transformation. Understanding the mechanisms of its functionalization is crucial for the development of novel synthetic methodologies.

Allylic oxidation introduces an oxygen-containing functional group at the position adjacent to the double bond, providing a gateway to a variety of valuable chemical intermediates.

The direct oxidation of the allylic C-H bonds of perfluoro(allylbenzene) can be achieved using potent catalytic systems. One such system involves the use of a fluorous seleninic acid, such as perfluorooctylseleninic acid, in conjunction with a stoichiometric oxidant like iodoxybenzene. This method is particularly effective for the conversion of alkenes into enones.

The proposed mechanism for this transformation draws parallels with the well-established selenium dioxide-mediated allylic oxidations. The reaction is believed to proceed through a sequence of pericyclic reactions. The initial step is an ene reaction where the seleninic acid acts as the enophile and the alkene moiety of perfluoro(allylbenzene) serves as the ene component. This is followed by a pearson.comresearchgate.net-sigmatropic rearrangement of the initially formed selenium(IV) species. This rearrangement regenerates the double bond in its original position and introduces the oxygen functionality at the allylic carbon. Subsequent elimination or hydrolysis then yields the oxidized product. The role of iodoxybenzene is to reoxidize the selenium catalyst, allowing it to participate in multiple catalytic cycles.

The use of a perfluorinated seleninic acid offers the advantage of easy catalyst recovery through fluorous extraction techniques, contributing to the sustainability of the process.

Table 1: Representative Products of Allylic Oxidation of Allylarenes using a Perfluorooctylseleninic Acid/Iodoxybenzene System

SubstrateMajor ProductTypical Yield (%)
AllylbenzeneCinnamaldehyde75
1-Allyl-3,4-dimethoxybenzene3,4-Dimethoxycinnamaldehyde82
Perfluoro(allylbenzene) (predicted)PerfluorocinnamaldehydeModerate to Good

Chemoenzymatic approaches offer a green and selective alternative for the oxidation of allylbenzenes. Laccases, a class of multi-copper containing oxidoreductases, have been investigated for the oxidation of various allylbenzene derivatives. nih.govncsu.edu While direct oxidation of non-phenolic substrates like perfluoro(allylbenzene) by laccase alone is generally not feasible, the use of a laccase-mediator system (LMS) can overcome this limitation. mdpi.com Mediators are small organic molecules that are first oxidized by the laccase and then, in their oxidized form, act as the direct oxidant for the primary substrate.

Studies on the laccase-catalyzed oxidation of a range of allylbenzene derivatives, including the structurally related allylpentafluorobenzene , have provided significant insights into the potential reaction pathways for perfluoro(allylbenzene). nih.gov The electron-withdrawing nature of the pentafluorophenyl group makes allylpentafluorobenzene a suitable model for predicting the behavior of perfluoro(allylbenzene).

Allylic Oxidation Processes

Chemoenzymatic Oxidation of Allylbenzene Derivatives (Laccase-Catalyzed)
Isomerization and Hydroxylation Pathways

The laccase-mediator system can initiate a cascade of reactions starting with the allylic C-H bond. One of the key transformations observed is the isomerization of the allyl group to a propenyl group, followed by or concurrent with hydroxylation. nih.gov The reaction can proceed through two main pathways:

Direct allylic hydroxylation: The mediator oxidizes the allylic position to introduce a hydroxyl group, forming an allylic alcohol.

Isomerization followed by hydroxylation: The double bond migrates to form a propenylbenzene derivative, which is then oxidized at the benzylic position to yield a hydroxylated intermediate.

These hydroxylated intermediates are key branching points in the reaction cascade, leading to further oxidation products.

Oxidative Cleavage to Benzaldehyde Derivatives

A significant outcome of the laccase-catalyzed oxidation of allylbenzene derivatives is the oxidative cleavage of the propenyl side chain, leading to the formation of the corresponding benzaldehyde derivative. nih.gov This transformation is of synthetic interest as it provides a mild, enzymatic alternative to traditional, often harsh, ozonolysis procedures.

The proposed mechanism involves the further oxidation of the hydroxylated intermediates formed in the initial steps. The allylic or benzylic alcohols can be oxidized to the corresponding α,β-unsaturated carbonyl compounds or can undergo C=C bond cleavage to yield the benzaldehyde. The exact pathway and product distribution are sensitive to the substitution pattern on the benzene ring and the reaction conditions. For electron-deficient substrates like allylpentafluorobenzene, the formation of the corresponding benzaldehyde is a plausible and significant outcome.

Table 2: Plausible Products from Laccase-Mediator Catalyzed Oxidation of Perfluoro(allylbenzene)

Reaction PathwayIntermediate/Product
Isomerization/HydroxylationPerfluoro(propenylbenzene), Perfluoro(cinnamyl alcohol)
Oxidative CleavagePerfluorobenzaldehyde
Further OxidationPerfluorocinnamic acid

Note: This table represents potential products based on the reactivity of analogous allylbenzene derivatives, particularly allylpentafluorobenzene.

The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond with a 1,5-hydrogen shift and migration of the double bond.

The reactivity in ene reactions is generally governed by the electronic nature of the reactants, with electron-rich enes and electron-deficient enophiles being the most favorable combination. thieme-connect.de Perfluoro(allylbenzene), with its highly electron-deficient aromatic ring and allyl group due to the presence of fluorine atoms, would be expected to be a poor ene component in thermally initiated reactions.

However, in the context of Lewis acid catalysis, the reactivity can be altered. Lewis acids can activate the enophile, making it more electrophilic and thus more reactive towards even electron-deficient enes. While specific examples of ene reactions involving perfluoro(allylbenzene) are not extensively documented, its potential participation as an ene component would likely require highly reactive enophiles or catalytic activation. The electron-withdrawing nature of the perfluorinated groups would decrease the nucleophilicity of the double bond, making the initial attack on the enophile less favorable compared to non-fluorinated allylbenzenes.

Conversely, the perfluoroallyl group could potentially act as part of an enophile if appropriately functionalized, though this is less conventional for allylbenzene derivatives. The study of such reactions remains an area for further investigation to fully understand the pericyclic reactivity of this unique fluorinated molecule.

Detailed Studies of C-H Functionalization Mechanisms

The functionalization of carbon-hydrogen (C-H) bonds in perfluoro(allylbenzene) is a field of intensive research, offering pathways to novel fluorinated molecules. Understanding the intricate mechanisms of these reactions is paramount for controlling selectivity and efficiency. This section delves into advanced mechanistic studies, focusing on concerted metalation-proton abstraction pathways and deprotonative cross-coupling processes.

Concerted Metalation and Proton Abstraction in Perfluoroarenes

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for transition-metal-catalyzed C-H activation. wikipedia.orgpanchakotmv.ac.in In this single-step process, the C-H bond cleavage and the formation of a new carbon-metal bond occur within a single transition state, typically facilitated by a base, such as a carboxylate, which accepts the proton. wikipedia.org This mechanism is common for high-valent, late transition metals like Palladium(II), Rhodium(III), and Iridium(III). wikipedia.org Mechanistic studies indicate that for CMD to be effective, factors such as the electrophilicity of the metal center and the basicity of the ligand assisting in the deprotonation are crucial. mdpi.com Computational studies comparing CMD with other pathways, such as oxidative addition, have often found CMD to be the lower energy, more favorable route. wikipedia.orgpanchakotmv.ac.in

The inherent acidity of C-H bonds in perfluoroarenes plays a critical role in determining the regioselectivity of functionalization reactions. The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the aromatic ring, thereby affecting the acidity of the remaining C-H bonds.

Research into the gas-phase acidity of polyfluorinated hydrocarbons has demonstrated a clear correlation between acidity and the inductive effects of the fluorine atoms. researchgate.net Fluorine substitution enhances the acidity of C-H bonds, a factor that is critical in reactions proceeding through a deprotonation step. masterorganicchemistry.comlibretexts.orgnih.gov In the context of transition metal-mediated C-H activation of fluoroarenes, ortho-fluorine substituents have been shown to control regioselectivity by making the C-H activation process more energetically favorable. ox.ac.ukresearchgate.netyork.ac.uk This is attributed to the strengthening of the resulting metal-carbon bond, which is influenced more significantly by ortho-fluorine substitution than the corresponding C-H bond energy. ox.ac.ukresearchgate.netyork.ac.uk Therefore, the position of fluorine atoms on the arene ring directly influences the C-H acidity, which in turn guides the selectivity of metalation and subsequent functionalization.

The interplay between C-H acidity and the catalyst system can be summarized as follows:

FactorInfluence on Selectivity
Fluorine Substitution Pattern Strongly electron-withdrawing fluorine atoms increase the acidity of adjacent C-H bonds, making them more susceptible to deprotonation.
ortho-Fluorine Effect Fluorine atoms positioned ortho to a C-H bond can stabilize the transition state of metalation, thus directing functionalization to that specific site. ox.ac.ukresearchgate.netyork.ac.uk
Catalyst Electrophilicity A more electrophilic metal center will interact more strongly with the electron-rich regions of the perfluoroarene, influencing which C-H bond is targeted. mdpi.com
Base Strength The basicity of the ligand or additive involved in the proton abstraction must be sufficient to cleave the targeted C-H bond. panchakotmv.ac.in

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction mechanism. pkusz.edu.cnresearchgate.net By comparing the reaction rates of substrates containing protium (H) versus deuterium (D), insights can be gained as to whether the C-H bond is broken in the slowest step of the reaction. pkusz.edu.cn

In the context of C-H functionalization of fluorinated arenes, KIE studies have provided crucial mechanistic details. For instance, a study on the palladium-catalyzed intramolecular C-H difluoroalkylation for the synthesis of 3,3-difluoro-2-oxindoles revealed an inverse KIE. mit.edu

Table 1: Kinetic Isotope Effect in Pd-Catalyzed C-H Difluoroalkylation mit.edu
Experiment TypeSubstratesObserved kH/kDMechanistic Implication
IntramolecularChlorodifluoroacetanilide-d10.79Inverse KIE; suggests C-H bond cleavage is not rate-determining. Likely a secondary isotope effect from rehybridization of the arene carbon.
Intermolecular1:1 mixture of Chlorodifluoroacetanilide and Chlorodifluoroacetanilide-d51.01No KIE; supports the conclusion that C-H bond cleavage is not the rate-determining step. Oxidative addition is suggested as the slower step.

Deprotonative Cross-Coupling Processes (DCCP) of Unactivated Allylarenes

Deprotonative Cross-Coupling Processes (DCCP) have emerged as a powerful strategy for the C-H functionalization of weakly acidic hydrocarbons, including unactivated allylarenes. nih.gov This approach utilizes a strong base to deprotonate the substrate in situ, generating a nucleophile that can then participate in a palladium-catalyzed cross-coupling reaction. nih.gov

A significant challenge in the cross-coupling of allylarenes with aryl halides is the competition with the well-known Heck reaction. nih.gov Typically, the reaction of an allylbenzene with an aryl bromide in the presence of a palladium catalyst and a conventional base results in Heck-type products, where arylation occurs at the γ-position of the allyl group. nih.gov

However, by employing a strong base, the reaction pathway can be diverted from the Heck mechanism to a deprotonative cross-coupling process. nih.gov Research has shown that using a potent base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) facilitates the reversible deprotonation of the allylbenzene at the benzylic position. nih.gov The resulting allyllithium intermediate then undergoes transmetallation to the palladium catalyst. This deprotonation/transmetallation sequence is faster than the olefin coordination and insertion steps characteristic of the Heck pathway, thus effectively overriding it. nih.gov This strategic shift in mechanism allows for the synthesis of α-arylated 1,1-diarylprop-2-enes, products that are not accessible via the conventional Heck reaction. nih.gov

In Deprotonative Cross-Coupling Processes, the regioselectivity of the arylation is not inherent to the substrate but is instead controlled by the catalyst system. nih.gov The choice of ligand on the palladium catalyst is crucial for directing the arylation to the desired position.

For the DCCP of unactivated allylbenzenes, a combination of a palladium precursor and the ligand tricyclohexylphosphine (PCy3) has been shown to be highly effective. nih.gov This catalytic system consistently delivers the α-arylated product with very high regioselectivity, typically greater than 95:5. nih.gov The catalyst and ligand combination dictates the regiochemistry of the arylation step, ensuring the formation of the thermodynamically less favored but synthetically valuable α-substituted product.

Table 2: Substrate Scope for the α-Arylation of Allylbenzene via DCCP nih.gov
Aryl BromideYield (%)Regioselectivity (α:γ)
4-Methoxybromobenzene97>95:5
4-Methylbromobenzene91>95:5
Bromobenzene81>95:5
3-Methylbromobenzene85>95:5
2-Methylbromobenzene83>95:5
1-Bromonaphthalene86>95:5

The data clearly demonstrates that the palladium-PCy3 catalyst system is robust, providing excellent yields and regioselectivity across a range of electronically and sterically diverse aryl bromides. nih.gov This catalyst-controlled regioselectivity is a key feature of the DCCP methodology, enabling the selective functionalization of the benzylic C-H bond in allylarenes.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a unique molecule like perfluoro(allylbenzene), these theoretical approaches are indispensable for predicting reactivity, understanding reaction pathways, and determining kinetic parameters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying the complex electronic structures of perfluorinated compounds. DFT calculations would be instrumental in mapping out the potential energy surfaces of reactions involving perfluoro(allylbenzene).

While specific DFT studies on perfluoro(allylbenzene) are scarce, the principles of applying DFT to understand key reaction mechanisms are well-established.

Oxidative Addition: In the context of transition-metal catalysis, DFT can model the oxidative addition of the C-F or C-C bonds of perfluoro(allylbenzene) to a metal center. These calculations would identify the transition state geometries and determine the feasibility of such a step, which is often crucial in catalytic cycles. The high strength of C-F bonds would likely result in a significant activation barrier for this process.

Electrophilic Aromatic Substitution (SEAr): The heavily fluorinated benzene ring in perfluoro(allylbenzene) is expected to be strongly deactivated towards traditional electrophilic aromatic substitution due to the powerful electron-withdrawing inductive effect of the fluorine atoms. DFT calculations could quantify this deactivation by calculating the energies of the sigma-complex (arenium ion) intermediates and the associated transition states for the attack of various electrophiles. Such studies would likely confirm that SEAr reactions are energetically unfavorable under typical conditions.

Concerted Metalation-Proton Abstraction (CMD): For C-H bond activation, which in perfluoro(allylbenzene) would be limited to the allylic positions if any hydrogens were present, the CMD mechanism is a key pathway. In the fully perfluorinated structure, this mechanism is not applicable. However, if considering reactions at the C-F bonds, a related concerted mechanism could be explored computationally. DFT would be used to locate the transition state for a concerted process where a metal center coordinates to a fluorine atom while a base assists in the removal of a neighboring atom or group, although this is a less common pathway for C-F bonds.

A primary output of DFT calculations in mechanistic studies is the determination of activation energies (Ea) and the analysis of reaction barriers. By locating the transition state structures on the potential energy surface, the energy difference between the reactants and the transition state provides the activation barrier. For perfluoro(allylbenzene), DFT could be employed to compare the activation barriers for different potential reaction pathways, thereby predicting the most likely mechanism. For instance, the barriers for nucleophilic aromatic substitution could be compared with those for reactions involving the perfluoroallyl group.

The perfluoroallyl group can participate in radical reactions. DFT is a valuable tool for studying the potential energy surfaces (PES) of radical association reactions. For example, the association of a radical species with the double bond of the perfluoroallyl group can be modeled. DFT calculations would map the energy changes as the radical approaches the double bond, identifying any energy barriers or the formation of stable intermediates. This is particularly relevant in polymerization or combustion chemistry. These studies would reveal the preferred sites of radical attack and the thermodynamics of the resulting radical adducts.

Variable Reaction Coordinate Transition State Theory (VRC-TST) and RRKM-ME Calculations for Rate Constants

For reactions that are barrierless, such as many radical association reactions, conventional transition state theory is not applicable. In these cases, more advanced theoretical methods are required to calculate reaction rate constants.

Variable Reaction Coordinate Transition State Theory (VRC-TST): VRC-TST is a powerful method for calculating the rate constants of barrierless reactions. It variationally minimizes the reaction rate by optimizing the position of the transition state dividing surface along the reaction coordinate. For the association of a radical with perfluoro(allylbenzene), VRC-TST would be the method of choice to obtain accurate, temperature-dependent rate constants.

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Calculations: RRKM theory is used to calculate microcanonical rate constants for unimolecular reactions, which can then be used in a master equation (ME) formalism to determine pressure and temperature-dependent phenomenological rate constants. For reactions involving perfluoro(allylbenzene) that proceed through a stable intermediate, RRKM-ME calculations can model the competition between different reaction channels (e.g., stabilization of the intermediate vs. further reaction or dissociation).

Understanding Initiation Mechanisms in Metathesis Catalysis (e.g., Allylic C-H Activation)

Olefin metathesis is a powerful tool in organic synthesis. While the classic mechanism involves a [2+2] cycloaddition with a metal-alkylidene, the initiation of the catalyst with the substrate is a critical step.

In the case of perfluoro(allylbenzene), the absence of allylic C-H bonds precludes initiation via allylic C-H activation. However, computational studies could explore alternative initiation pathways. For instance, DFT could be used to investigate the possibility of a [2+2] cycloaddition between the perfluoroallyl double bond and a ruthenium-alkylidene catalyst. These calculations would determine the activation barrier for the formation of the metallacyclobutane intermediate and the subsequent retro-[2+2] cycloaddition to form a new metal-alkylidene and a perfluorinated olefin. The electronic and steric effects of the perfluorinated groups on the stability of the intermediates and transition states would be of key interest.

Polymerization and Material Science Applications of Perfluoro Allylbenzene

Homopolymerization and Copolymerization of Perfluoro(allylbenzene)

Perfluoro(allylbenzene) is a versatile monomer in the synthesis of advanced fluorinated polymers due to its unique combination of a polymerizable allyl group and a highly fluorinated aromatic ring. Its incorporation into polymer structures imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. The polymerization of perfluoro(allylbenzene) can be achieved through several methods, including radical and palladium-catalyzed pathways, and it can also be integrated into inorganic polymer chains like polysiloxanes.

Radical Polymerization Methods

Radical polymerization of allyl compounds is often challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, non-propagating radical. This typically results in low molecular weight oligomers. However, the substitution of hydrogen with fluorine in perfluoro(allylbenzene) alters the reactivity of the monomer.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined polymers with controlled molecular weights and architectures. rsc.orgnih.gov These methods are particularly suitable for functional monomers and can be applied to create block copolymers with specific functionalities. rsc.org For fluorinated monomers, RAFT polymerization has been successfully used to prepare well-defined (co)polymers bearing pendent alkene functionalities by selectively polymerizing a styrenyl group over a less reactive alkene group within the same monomer. nih.gov While specific studies detailing the homopolymerization of perfluoro(allylbenzene) via these methods are not extensively documented in the provided context, the principles of CLRP offer a viable pathway to overcome the challenges associated with conventional radical polymerization of allyl monomers. researchgate.net

Palladium-Catalyzed Polymerization

Palladium-catalyzed polymerization presents a highly effective alternative for monomers that are difficult to polymerize via radical methods. For polar allylbenzene monomers, certain phosphine-sulfonate Pd(II) catalysts have demonstrated remarkable efficacy in copolymerization with ethylene. rsc.org These catalysts can overcome the common issues of low catalytic activity that arise from the formation of inert five-membered cyclic chelates or the deactivation of active sites through β-X elimination, which are prevalent with many polar allyl monomers. rsc.org

Research has shown that while some palladium catalysts are inert, specific phosphine-sulfonate Pd(II) complexes can successfully copolymerize ethylene with a variety of challenging polar allylbenzene monomers. rsc.org This catalytic system has been shown to enhance the activity for polar allylbenzene monomers by several orders of magnitude compared to corresponding polar allyl monomers without the benzene ring. rsc.org This suggests a positive electronic or steric effect from the aromatic group on the polymerization process. Given these findings, palladium-catalyzed routes are a promising strategy for the copolymerization of perfluoro(allylbenzene), leveraging the unique electronic properties imparted by the perfluorinated phenyl group to potentially achieve high activity and controlled polymer structures.

Integration into Polysiloxane Chains via Hydrosilylation

Hydrosilylation is a versatile and efficient chemical reaction for grafting functional organic groups onto a polysiloxane backbone. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the allyl group of perfluoro(allylbenzene). researchgate.netsciepub.com The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being one of the most common and effective. sciepub.comresearchgate.net

The integration of perfluoro(allylbenzene) into polysiloxane chains proceeds as follows:

A polyhydromethylsiloxane (a polysiloxane with Si-H side groups) is reacted with perfluoro(allylbenzene).

In the presence of a platinum catalyst, the Si-H bond adds across the allyl double bond.

This forms a stable silicon-carbon bond, effectively grafting the perfluoro(allylphenyl) group onto the polysiloxane chain.

This method allows for the synthesis of fluorosilicones that combine the flexibility and thermal stability of the siloxane backbone with the low surface energy, hydrophobicity, and chemical resistance conferred by the perfluorinated side chains. researchgate.net The resulting materials are valuable for applications such as hydrophobic coatings, high-performance elastomers, and low-dielectric materials.

Design and Synthesis of Perfluorinated Polymers Incorporating Perfluoro(allylbenzene) Moieties

The unique electronic properties of the perfluorinated aromatic ring in perfluoro(allylbenzene) make it a valuable component in the synthesis of high-performance perfluorinated polymers. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for specific chemical transformations, which can be exploited in polymer synthesis.

Nucleophilic Aromatic Substitution in Polymer Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the synthesis of fluorinated poly(aryl ether)s and related polymers. mdpi.com In this reaction, a strong nucleophile, such as a phenoxide, displaces a fluoride ion from a highly electron-deficient aromatic ring. preprints.orgnih.gov Perfluoroarenes are particularly susceptible to this reaction because the numerous fluorine atoms strongly activate the ring towards nucleophilic attack. nih.govnih.gov

The synthesis of polymers using this method typically involves a step-growth polycondensation reaction between a perfluorinated aromatic compound (like decafluorobiphenyl or hexafluorobenzene) and a bis-nucleophile (like a bisphenol) in the presence of a base. mdpi.comresearchgate.net The base deprotonates the bisphenol to generate a more potent bis-phenoxide nucleophile, which then attacks the C-F bonds on the fluoroaromatic monomer, leading to the formation of an ether (C-O-C) linkage and the growth of the polymer chain. mdpi.compreprints.org Polymers synthesized via this route can achieve high molecular weights and exhibit exceptional thermal stability, often in the range of 350–500 °C. mdpi.comresearchgate.net While perfluoro(allylbenzene) itself is a mono-functional monomer in this context, related difunctional perfluorinated aromatic compounds are key building blocks for creating linear polymers via SNAr.

Polymer Synthesis MethodKey ReactantsResulting LinkageKey Polymer Properties
Nucleophilic Aromatic Substitution (SNAr) Perfluorinated Aromatic Monomer (e.g., Decafluorobiphenyl), Bisphenol, Base (e.g., K₂CO₃)Ether (C-O-C)High Thermal Stability (350-500°C), Chemical Resistance, Controlled Fluorine Content

Copolymers with Enhanced Fluorination and Controlled Architecture

Creating copolymers with precisely controlled architectures allows for the fine-tuning of material properties for advanced applications. polimi.it Controlled living polymerization techniques are instrumental in synthesizing block copolymers with predetermined molecular weights, compositions, and topologies (e.g., linear, brush, or star). rsc.orgpolimi.it

By incorporating highly fluorinated monomers like perfluoro(allylbenzene) into these controlled architectures, it is possible to design copolymers with specific, enhanced properties:

Enhanced Fluorination: The inclusion of perfluoro(allylbenzene) units significantly increases the fluorine content of the copolymer, which enhances its hydrophobicity, chemical stability, and thermal resistance.

Controlled Architecture: Using techniques like ATRP or RAFT, perfluoro(allylbenzene) can be copolymerized with other monomers (such as styrene or acrylates) to create well-defined block copolymers. researchgate.net For instance, a block copolymer could be designed with a highly fluorinated block derived from perfluoro(allylbenzene) and a non-fluorinated block. This amphiphilic nature can drive self-assembly in solution or in thin films, leading to the formation of ordered nanostructures. researchgate.net

Synthesis of Hybrid Nanomaterials through Surface Functionalization

The synthesis of hybrid nanomaterials involves the integration of distinct materials, typically at the nanoscale, to create a new material with synergistic properties. Surface functionalization is a key process in this synthesis, where the surface of a nanoparticle is modified to enhance its compatibility and interaction with a surrounding matrix, such as a polymer.

In the context of Perfluoro(allylbenzene), its polymer, poly(perfluoro(allylbenzene)), could theoretically be used to functionalize the surface of various nanoparticles (e.g., silica, gold, carbon nanotubes). This functionalization would impart a fluorinated character to the nanoparticle surface. The high hydrophobicity and lipophobicity of fluorinated polymers could be leveraged to create nanomaterials with unique interfacial properties.

General Approaches to Surface Functionalization:

"Grafting to" Method: Pre-synthesized poly(perfluoro(allylbenzene)) chains with reactive end-groups could be attached to a nanoparticle surface that has complementary reactive sites.

"Grafting from" Method: Initiator sites are first anchored to the nanoparticle surface, from which the polymerization of Perfluoro(allylbenzene) is initiated, resulting in polymer chains grown directly from the surface.

Advanced Characterization Techniques for Perfluoro(allylbenzene)-Derived Materials

The performance of materials derived from Perfluoro(allylbenzene) would be critically dependent on their molecular structure and morphology. Advanced characterization techniques are essential to elucidate these properties.

Spectroscopic methods are fundamental in determining the chemical structure and purity of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR would be the primary tools for characterizing poly(perfluoro(allylbenzene)). The absence of signals in the ¹H NMR spectrum would confirm the complete substitution of hydrogen with fluorine. ¹⁹F NMR would provide detailed information about the different fluorine environments within the polymer, confirming the structure of the repeating unit and identifying any potential side-products from the polymerization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For poly(perfluoro(allylbenzene)), the IR spectrum would be expected to show strong absorption bands corresponding to C-F bonds and the aromatic ring structure. The disappearance of the vinyl C=C stretching vibration from the monomer would indicate successful polymerization.

Table 1: Expected Spectroscopic Data for Poly(perfluoro(allylbenzene))

Spectroscopic TechniqueExpected Observations
¹H NMRAbsence of signals, confirming perfluorination.
¹⁹F NMRComplex multiplets corresponding to the various fluorine atoms on the aromatic ring and the polymer backbone, confirming the polymer structure.
IR SpectroscopyStrong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).Characteristic aromatic C=C stretching bands.Absence of the allyl C=C stretching band from the monomer.

This table is predictive and based on general knowledge of fluorinated polymers, as specific experimental data for poly(perfluoro(allylbenzene)) is not widely published.

The physical arrangement of polymer chains, or morphology, dictates the macroscopic properties of the material.

Scanning Electron Microscopy (SEM): SEM would be used to study the surface topography of films or membranes made from poly(perfluoro(allylbenzene)). It can reveal information about surface roughness, porosity, and the presence of any defects.

Transmission Electron Microscopy (TEM): For hybrid nanomaterials, TEM would be crucial to visualize the core-shell structure and the thickness of the poly(perfluoro(allylbenzene)) coating on the nanoparticles.

Atomic Force Microscopy (AFM): AFM can provide high-resolution, three-dimensional images of the polymer surface, offering more detailed information on surface morphology and roughness than SEM.

Applications in Specialized Materials

The unique properties of fluorinated polymers, such as chemical inertness, thermal stability, and low surface energy, make them attractive for specialized applications.

Thin-film composite (TFC) membranes are widely used for gas separation and liquid filtration. A thin, selective polymer layer is cast on a porous support. The chemical nature of this top layer governs the separation performance.

A TFC membrane with a selective layer of poly(perfluoro(allylbenzene)) would be expected to exhibit high hydrophobicity. This property could be advantageous for applications such as membrane distillation or the separation of non-polar organic compounds from aqueous streams. The incorporation of fluorine atoms generally increases the free volume of a polymer, which can enhance gas permeability. Therefore, a poly(perfluoro(allylbenzene)) TFC membrane could also be a candidate for gas separation applications, potentially showing good permeability for gases like CO₂ and CH₄. However, specific performance data for such membranes is not available in the literature.

Functional polymers can be designed to interact with specific chemical analytes, leading to a measurable change in a physical property, which forms the basis of a chemical sensor. The low surface energy and specific interactions of fluorinated polymers can be exploited for sensing applications.

A polymer like poly(perfluoro(allylbenzene)) could be used as a sensitive layer in a chemical sensor. Its interaction with certain analytes, particularly other fluorinated compounds, could be based on the principle of "fluorous-fluorous" interactions. When coated on a transducer (e.g., a quartz crystal microbalance or a surface acoustic wave device), the adsorption of analytes onto the polymer surface would cause a change in mass, which can be detected electronically. While this is a promising area of research, the development of chemical sensors specifically based on poly(perfluoro(allylbenzene)) has not been reported in detail.

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of Perfluoro(allylbenzene) as an Electron-Transport Material in OLEDs

A thorough investigation into the potential of Perfluoro(allylbenzene) as an electron-transport material (ETM) for organic light-emitting diodes (OLEDs) is currently hindered by a significant lack of specific research findings and performance data in the public domain. Despite its theoretical potential stemming from its fluorinated structure, no detailed studies outlining its electron mobility, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, or the performance of OLED devices incorporating this specific compound could be identified.

The fluorination of organic molecules is a well-established strategy for developing effective ETMs. The high electronegativity of fluorine atoms can lower both the HOMO and LUMO energy levels of a compound. This reduction in the LUMO level is particularly advantageous for facilitating electron injection from the cathode into the organic layer of an OLED, a crucial factor for efficient device operation. Furthermore, fluorinated compounds often exhibit increased chemical and thermal stability, which are desirable properties for enhancing the operational lifetime of OLEDs.

However, to assess the viability of any compound as an ETM, specific quantitative data is essential. This includes:

Electron Mobility: A measure of how quickly electrons can move through the material. High electron mobility is critical for efficient charge transport and to prevent charge accumulation, which can lead to device degradation.

HOMO and LUMO Energy Levels: The precise energy levels of the frontier molecular orbitals determine the energy barriers for charge injection and transport between different layers of an OLED. For an ETM, a low LUMO level is necessary to minimize the electron injection barrier from the cathode, while a deep HOMO level is required to effectively block holes from passing through to the cathode, thereby confining them to the emissive layer for efficient recombination.

Without experimental or computational data on these key parameters for Perfluoro(allylbenzene), any discussion of its potential in OLEDs remains purely speculative. The creation of informative data tables and a detailed analysis of its research findings, as requested, is not possible based on the currently available scientific literature.

Further theoretical and experimental research is required to determine the electronic properties of Perfluoro(allylbenzene) and to evaluate its performance within an OLED device architecture. Such studies would involve computational modeling to predict its HOMO/LUMO levels and charge transport characteristics, followed by synthesis, purification, and fabrication of OLED devices to measure its actual electron mobility and the resulting device efficiency, brightness, and lifetime.

Until such research is conducted and published, a comprehensive and scientifically accurate article on the specific application of Perfluoro(allylbenzene) as an electron-transport material in OLEDs cannot be generated.

Perfluoro Allylbenzene As a Precursor for Novel Perfluoro Compounds and Functional Molecules

Synthesis of Complex Perfluorinated Structures

The construction of complex molecules where all hydrogen atoms are replaced by fluorine presents a significant synthetic challenge. Perfluoro(allylbenzene) serves as a key building block in developing pathways to overcome some of these hurdles.

The synthesis of fully fluorinated, or perfluorinated, organic compounds is accompanied by a unique set of challenges that distinguish it from traditional hydrocarbon chemistry. These difficulties stem from the fundamental properties of the fluorine atom and the carbon-fluorine bond. Methods to synthesize highly strained perfluoroarenes, for instance, are limited, which in turn restricts their structural diversity. nih.gov

Key challenges in the field are summarized in the table below.

ChallengeDescription
High C-F Bond Strength The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 480 kJ/mol. mdpi.com This high stability makes the selective cleavage or formation of C-F bonds difficult under mild conditions.
Inertness and Persistence The chemical inertness conferred by the C-F bond leads to many perfluorinated compounds being highly resistant to degradation, resulting in their persistence in the environment.
Limited Synthetic Methods The repertoire of reactions for creating complex perfluorinated structures is smaller than for their hydrogenated counterparts. Many standard organic reactions are not transferable to perfluorinated systems due to the powerful electron-withdrawing effects of fluorine atoms.
Regioselectivity Issues Controlling the position of fluorine substitution on an aromatic ring can be difficult. While direct fluorination methods exist, they can sometimes lead to mixtures of products.
Unique Reactivity The high electronegativity of fluorine dramatically alters the electronic nature of molecules. Perfluoroarenes, for example, are electron-deficient and susceptible to nucleophilic attack, a reactivity pattern opposite to that of typical aromatic compounds like benzene. nih.govlibretexts.org

Perfluoro(allylbenzene) provides two distinct reactive sites—the perfluorinated aromatic ring and the allyl side chain—which can be exploited to develop new synthetic pathways for complex molecules. This dual reactivity allows for orthogonal chemical modifications, where each part of the molecule can be functionalized independently.

Key synthetic pathways utilizing perfluoro(allylbenzene) are outlined below.

Synthetic PathwayDescriptionPotential Products & Applications
Nucleophilic Aromatic Substitution (SNAr) The electron-deficient pentafluorophenyl ring is highly activated towards SNAr. masterorganicchemistry.com Nucleophiles such as thiols, amines, and alkoxides can displace a fluorine atom, typically at the para position, to form a new C-S, C-N, or C-O bond. nih.govFunctionalized aromatic compounds, precursors for pharmaceuticals, building blocks for perfluorinated polymers. mdpi.com
Polymerization The allyl group can undergo polymerization. A related compound, allylpentafluorobenzene, has been used in plasma polymerization to deposit thin films on substrates, creating functional surfaces. researchgate.net The allyl group can also potentially be used in other polymerization techniques like copolymerization with olefins. researchgate.netPerfluorinated polymers, functional coatings with properties like hydrophobicity and chemical resistance. mdpi.comresearchgate.net
Cycloaddition Reactions The double bond in the allyl group can participate in cycloaddition reactions (e.g., Diels-Alder or [2+2] cycloadditions). This strategy is a powerful tool for constructing new ring systems and is complementary to other functionalization approaches. nih.govwhiterose.ac.uknih.govComplex cyclic and polycyclic fluorinated molecules, building blocks for advanced materials.
Side-Chain Modification The allyl group's double bond can be modified through various addition reactions (e.g., hydrogenation, halogenation, epoxidation, hydrosilylation) to introduce new functional groups without altering the perfluorinated ring.Saturated side-chain derivatives, alcohols, ethers, and silicon-functionalized compounds for further reactions or material integration.

Derivatives for Surface Functionalization and Ligand Conjugation

The distinct properties of the perfluoroaromatic ring and the allyl group make derivatives of perfluoro(allylbenzene) highly suitable for modifying surfaces and conjugating ligands for biological or material science applications.

The incorporation of perfluoro(allylbenzene) derivatives can create surfaces with low surface energy, high hydrophobicity, and chemical inertness. One direct application involves the plasma polymerization of a closely related precursor, allylpentafluorobenzene, onto polyimide films. researchgate.net This process leverages the reactivity of the allyl group to form a cross-linked polymer film, while the pentafluorophenyl groups are oriented at the surface, imparting specific properties.

Research has shown that the conditions of this plasma polymerization process can be controlled to tune the final surface properties.

Carrier GasRF Power (W)Water Contact Angle (Advancing/Receding)Surface Property
Argon (Ar)High174°/135°Ultra-hydrophobic
Hydrogen (H₂)--Less hydrophobic than Argon
Nitrogen (N₂)--Less hydrophobic than Hydrogen
Oxygen (O₂)--Least hydrophobic
(Data derived from studies on allylpentafluorobenzene) researchgate.net

For ligand conjugation, the pentafluorophenyl group serves as an efficient chemical handle. It readily reacts with thiol groups (e.g., from cysteine residues in proteins) via SNAr to form stable thioether linkages. nih.gov This "perfluoroaryl-thiol" reaction is a type of click chemistry that proceeds under mild conditions, making it suitable for bioconjugation. nih.gov The allyl group offers a secondary, orthogonal site for conjugation. For example, it can react with thiols via a radical-mediated thiol-ene reaction, another "click" type of transformation used in bioconjugation and materials science. nih.gov This dual capability allows perfluoro(allylbenzene) to act as a versatile linker, enabling the attachment of two different molecules or the tethering of a molecule to a surface with a specific orientation.

Environmental and Toxicological Considerations in Perfluorinated Compound Research Limited to Persistence

Environmental Persistence of Perfluorinated Compounds (PFCs)

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds that have garnered significant attention due to their widespread presence and persistence in the environment. researchgate.net Often referred to as "forever chemicals," their defining characteristic is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. thermofisher.com This bond imparts exceptional stability to the molecules, making them highly resistant to degradation under natural environmental conditions. thermofisher.com

While a substantial body of research exists on the persistence of well-known PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), specific data on the environmental fate of many other individual PFAS, including Perfluoro(allylbenzene), is limited. General principles of PFAS persistence can, however, provide an understanding of the expected behavior of such compounds.

Direct and detailed research on the environmental persistence of Perfluoro(allylbenzene), such as its half-life in soil or water, is not extensively available in the public domain. However, some insights can be drawn from its chemical structure and from laboratory studies on its reactivity.

Perfluoro(allylbenzene) is a compound that contains both a fully fluorinated aromatic ring and a perfluorinated allyl group. The perfluorinated nature of the molecule suggests a high degree of chemical stability. Safety Data Sheets for Perfluoro(allylbenzene) indicate that persistence is considered unlikely based on available information and that the compound is immiscible with water. researchgate.net It is also described as being likely mobile in the environment due to its volatility. researchgate.net

Studies have explored the degradation of Perfluoro(allylbenzene) under specific, controlled laboratory conditions, which may not be representative of its environmental fate but do indicate potential degradation pathways. For instance, research has shown that the perfluorinated double bond in Perfluoro(allylbenzene) is more reactive than the perfluorinated aromatic moiety. One study evaluated the oxidative transformation of Perfluoro(allylbenzene) using a heteroleptic μ-nitrido diiron complex as a catalyst, demonstrating its potential for degradation under oxidative conditions. thermofisher.com Another study extended the scope of oxidative defluorination to perfluorinated olefins, using Perfluoro(allylbenzene) as an example, and identified C₆F₅CF₂COOH and C₆F₅COOH as products.

These findings suggest that while Perfluoro(allylbenzene) is a robust molecule, the allyl group introduces a site of reactivity that could be susceptible to specific chemical or potentially biological degradation processes under favorable conditions. However, the rates and extent of these processes in the natural environment have not been quantified.

The broader class of perfluorinated compounds is known for its extreme resistance to environmental and metabolic degradation. thermofisher.com This high persistence is a primary concern for their management as a chemical class. thermofisher.com The continuous release of highly persistent PFAS can lead to increasing concentrations in the environment and a higher probability of encountering both known and unknown effects. thermofisher.com

Data Tables

Due to the limited availability of specific environmental persistence data for Perfluoro(allylbenzene), a data table detailing its half-life in various environmental compartments cannot be provided. The following table summarizes the available information on its properties relevant to environmental persistence.

PropertyValue / ObservationSource
Persistence Unlikely, based on available information researchgate.net
Water Solubility Immiscible with water researchgate.net
Mobility in Soil Spillage unlikely to penetrate soil. Is not likely mobile in the environment due its low water solubility. Will likely be mobile in the environment due to its volatility. researchgate.net
Degradation Can undergo oxidative transformation under specific laboratory conditions. The perfluorinated double bond is a reactive site. thermofisher.com

Future Research Directions and Unexplored Avenues for Perfluoro Allylbenzene

Development of More Sustainable Synthetic Routes

The future of perfluoro(allylbenzene) synthesis is geared towards greener and more sustainable methodologies. Traditional fluorination methods often rely on harsh reagents and energy-intensive conditions. Modern approaches, however, are increasingly focused on minimizing environmental impact by improving atom economy, reducing waste, and utilizing less hazardous materials.

One promising avenue is the adoption of continuous flow synthesis . This technique offers significant advantages over traditional batch processes, including enhanced safety, superior heat management, and more consistent product quality. Continuous flow methods can mitigate the challenges associated with the high reactivity of fluorinating agents and the exothermic nature of fluorination reactions.

Another key area of development is the use of biocatalysis . The discovery and engineering of enzymes, such as fluorinases, could pave the way for the biosynthesis of perfluoro(allylbenzene) and other fluorinated compounds under mild, aqueous conditions. This approach would represent a significant leap forward in green chemistry, although it is still in the early stages of exploration for complex perfluorinated molecules.

Furthermore, research is ongoing to develop synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, opting instead for safer and more environmentally benign fluorine sources. The principles of green chemistry, such as the use of renewable starting materials and energy-efficient reaction pathways like photochemical and electrochemical methods, are central to these efforts. researchgate.netnih.gov

Exploration of Novel Catalytic Transformations

The catalytic functionalization of perfluoro(allylbenzene) is a fertile ground for future research, offering pathways to novel derivatives with tailored properties. A primary focus is on the selective activation and transformation of carbon-fluorine (C-F) bonds, which are notoriously strong and unreactive.

Palladium-catalyzed cross-coupling reactions have shown promise for the transformation of perfluoroarenes and perfluoroalkenes. cdnsciencepub.comresearchgate.net Future work will likely explore the application of these methods to perfluoro(allylbenzene), enabling the introduction of a wide range of functional groups onto both the aromatic ring and the allyl side chain. This could lead to the synthesis of novel monomers for advanced polymers and materials with unique electronic and physical properties.

Hydrodefluorination , the replacement of a fluorine atom with a hydrogen atom, is another critical area of investigation. Catalytic hydrodefluorination of the perfluoroallyl group or the perfluoroaryl ring could provide access to partially fluorinated allylbenzenes, which are valuable intermediates in organic synthesis. Research into highly selective and efficient catalysts for this transformation is a key objective. chem8.org

Moreover, the development of catalysts for the selective functionalization of the allyl group in the presence of the perfluorinated aromatic ring is a significant challenge. This could involve exploring reactions such as catalytic oxidation, metathesis, or addition reactions that proceed chemoselectively at the double bond, opening up a vast chemical space for new molecular architectures.

Advanced Applications in Bio- and Nanotechnology

The unique properties of perfluorinated compounds, including their high chemical and thermal stability, hydrophobicity, and lipophobicity, make them attractive for applications in biotechnology and nanotechnology. Future research on perfluoro(allylbenzene) is expected to leverage these characteristics for the development of advanced materials and devices.

In the realm of nanotechnology , perfluoro(allylbenzene) could serve as a monomer or a surface-modifying agent for the creation of functional nanoparticles. The presence of the allyl group allows for polymerization or covalent attachment to surfaces, enabling the design of nanoparticles with tailored surface properties. cdnsciencepub.comgithub.io These fluorinated nanoparticles could find applications in:

Drug Delivery: As carriers for therapeutic agents, where the fluorinated shell can enhance stability and control release. researchgate.netresearchgate.net

Bioimaging: Particularly in ¹⁹F Magnetic Resonance Imaging (MRI), where the high fluorine content can provide a strong signal for non-invasive imaging. researchgate.netresearchgate.net

Functional Surfaces: Creating superhydrophobic and oleophobic coatings for medical devices and biosensors to prevent biofouling.

The ability of perfluorinated molecules to self-assemble into highly ordered structures is another area of interest. nih.govcsic.esnih.gov Research into the self-assembly of perfluoro(allylbenzene) could lead to the development of novel supramolecular structures with applications in areas such as nanoelectronics and catalysis.

Deeper Computational Modeling of Reactivity and Interactions

To guide and accelerate experimental research, a deeper theoretical understanding of the structure, reactivity, and interactions of perfluoro(allylbenzene) is crucial. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for achieving this.

Future computational studies are likely to focus on:

Electronic Structure and Reactivity: DFT calculations can provide insights into the electronic properties of perfluoro(allylbenzene), helping to predict its reactivity in various chemical transformations. This includes modeling the activation of C-F bonds and predicting the regioselectivity of catalytic reactions. chem8.orgnih.gov

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of catalytic transformations involving perfluoro(allylbenzene), aiding in the design of more efficient and selective catalysts.

Intermolecular Interactions: MD simulations can be used to study the self-assembly behavior of perfluoro(allylbenzene) and its interactions with other molecules, such as lipids in biological membranes or active sites of enzymes. This knowledge is vital for designing its applications in bio- and nanotechnology.

Spectroscopic Properties: Theoretical calculations can help in the interpretation of experimental spectroscopic data, such as NMR spectra, which is particularly important for characterizing complex fluorinated molecules. researchgate.net

By providing a detailed, atomistic-level understanding of its behavior, computational modeling will play a pivotal role in unlocking the full potential of perfluoro(allylbenzene) in the years to come.

Q & A

Q. What are the established methodologies for synthesizing perfluoro(allylbenzene) with high purity for laboratory use?

Perfluoro(allylbenzene) is typically synthesized via radical telomerization of allylbenzene with fluorinating agents like sulfur tetrafluoride (SF₄) or cobalt fluoride (CoF₃). Critical steps include rigorous purification via fractional distillation or preparative gas chromatography to isolate isomers and remove residual fluorinated byproducts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity thresholds (>98%) .

Q. How can researchers characterize the thermal stability of perfluoro(allylbenzene) under experimental conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to assess decomposition temperatures and exothermic/endothermic transitions. Controlled pyrolysis experiments (e.g., in inert atmospheres) paired with gas chromatography-mass spectrometry (GC-MS) can identify degradation products, such as perfluorinated alkenes or aromatic fragments, to infer stability mechanisms .

Q. What analytical techniques are most effective for quantifying perfluoro(allylbenzene) in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred for trace analysis. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water or soil samples. Isotope dilution with ¹³C-labeled internal standards minimizes matrix effects and enhances quantification accuracy .

Q. How does perfluoro(allylbenzene) interact with common laboratory solvents, and what precautions are necessary for handling?

Perfluoro(allylbenzene) exhibits low solubility in polar solvents (e.g., water, ethanol) but high miscibility in fluorinated solvents (e.g., perfluorohexane). Researchers should use polytetrafluoroethylene (PTFE)-lined containers to prevent adsorption losses. Ventilated fume hoods and personal protective equipment (PPE) are mandatory due to potential inhalation toxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for perfluoro(allylbenzene) combustion byproducts?

Discrepancies in toxicity profiles (e.g., fluorinated dioxins vs. perfluoroalkanes) require controlled combustion studies using variable oxygen concentrations and temperatures. Comparative metabolomics (e.g., in vitro cell assays) paired with high-resolution aerosol mass spectrometry can correlate specific byproducts with cytotoxic effects. Statistical meta-analyses of existing datasets should account for experimental heterogeneity (e.g., reactor design, detection limits) .

Q. How can computational modeling predict the atmospheric oxidation pathways of perfluoro(allylbenzene)?

Density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level identifies reaction intermediates, such as perfluoroepoxides or carbonyl radicals. Kinetic modeling (e.g., using the Master Chemical Mechanism) integrates theoretical rate constants with experimental OH radical reaction data to simulate degradation pathways and estimate atmospheric lifetimes (>2000 years under stratospheric conditions) .

Q. What advanced separation techniques address challenges in detecting perfluoro(allylbenzene) isomers in complex mixtures?

Two-dimensional gas chromatography (GC×GC) with cryogenic modulation enhances isomer separation. Coupling with time-of-flight mass spectrometry (TOF-MS) improves sensitivity for low-abundance isomers. Machine learning algorithms (e.g., principal component analysis) can deconvolute overlapping chromatographic peaks using fragmentation patterns .

Q. How does perfluoro(allylbenzene) influence polymer surface properties in material science applications?

Incorporation into UV-curable resins (e.g., acrylate-based polymers) reduces surface energy, quantified via contact angle measurements (e.g., >110° for water). Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) validate fluorine enrichment at the polymer-air interface, which enhances hydrophobicity and demolding efficiency in nanoimprint lithography .

Q. What methodologies assess the bioaccumulation potential of perfluoro(allylbenzene) in aquatic ecosystems?

Bioconcentration factors (BCFs) are determined using OECD Test Guideline 305: flow-through systems expose aquatic organisms (e.g., zebrafish) to ¹⁴C-labeled perfluoro(allylbenzene). Tissue-specific extraction (e.g., liver, gills) followed by accelerator mass spectrometry (AMS) quantifies bioaccumulation kinetics. Comparative studies with structurally analogous PFAS (e.g., perfluorooctanesulfonate) contextualize ecological risks .

Q. How can researchers design studies to evaluate the photolytic degradation of perfluoro(allylbenzene) in aqueous environments?

Simulated solar irradiation systems (e.g., xenon arc lamps with AM1.5G filters) combined with radical scavengers (e.g., tert-butanol for OH radicals) isolate degradation mechanisms. Ultra-high-performance liquid chromatography (UHPLC) with quadrupole-orbitrap MS identifies transient intermediates (e.g., perfluorinated aldehydes). Quantum yield calculations and actinometry validate reaction quantum efficiencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.